molecular formula C15H13ClN2S B5822176 5-chloro-2-[(3-methylbenzyl)thio]-1H-benzimidazole

5-chloro-2-[(3-methylbenzyl)thio]-1H-benzimidazole

Cat. No. B5822176
M. Wt: 288.8 g/mol
InChI Key: MIIZGILJZSRYRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-chloro-2-[(3-methylbenzyl)thio]-1H-benzimidazole is a chemical compound that has been extensively studied for its potential use in the field of medicinal chemistry. This compound has shown promise in the treatment of various diseases, including cancer, due to its unique chemical structure and mechanism of action. In

Mechanism of Action

The mechanism of action of 5-chloro-2-[(3-methylbenzyl)thio]-1H-benzimidazole involves the inhibition of topoisomerase II, an enzyme that is essential for DNA replication and cell division. By inhibiting this enzyme, the compound prevents cancer cells from dividing and growing, ultimately leading to their death.
Biochemical and Physiological Effects
Studies have shown that 5-chloro-2-[(3-methylbenzyl)thio]-1H-benzimidazole has a number of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells, while sparing normal cells. It has also been shown to inhibit angiogenesis, the process by which tumors develop their own blood supply. Additionally, the compound has been shown to have anti-inflammatory and antioxidant effects.

Advantages and Limitations for Lab Experiments

One of the advantages of using 5-chloro-2-[(3-methylbenzyl)thio]-1H-benzimidazole in lab experiments is its selectivity for cancer cells. This makes it a promising candidate for the development of targeted cancer therapies. However, one limitation of using this compound is its relatively low solubility in aqueous solutions, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the study of 5-chloro-2-[(3-methylbenzyl)thio]-1H-benzimidazole. One direction is the development of more efficient synthesis methods to improve the yield and purity of the compound. Another direction is the development of novel drug delivery systems to improve the solubility and bioavailability of the compound in vivo. Additionally, further studies are needed to explore the potential of this compound in the treatment of other diseases, such as autoimmune disorders and viral infections.
Conclusion
In conclusion, 5-chloro-2-[(3-methylbenzyl)thio]-1H-benzimidazole is a promising compound that has shown potential in the treatment of cancer. Its unique chemical structure and mechanism of action make it a promising candidate for the development of targeted cancer therapies. Further research is needed to fully explore the potential of this compound in the treatment of other diseases and to develop more efficient synthesis methods and drug delivery systems.

Synthesis Methods

The synthesis of 5-chloro-2-[(3-methylbenzyl)thio]-1H-benzimidazole involves the reaction of 5-chloro-1H-benzimidazole with 3-methylbenzyl mercaptan in the presence of a base catalyst. The reaction is typically carried out in a solvent such as dimethylformamide or dimethyl sulfoxide at elevated temperatures. The resulting product is then purified through various methods, including recrystallization and column chromatography.

Scientific Research Applications

5-chloro-2-[(3-methylbenzyl)thio]-1H-benzimidazole has been extensively studied for its potential use in the treatment of cancer. Research has shown that this compound has a selective cytotoxic effect on cancer cells, while sparing normal cells. This is due to its ability to inhibit the activity of certain enzymes that are essential for cancer cell growth and survival.

properties

IUPAC Name

6-chloro-2-[(3-methylphenyl)methylsulfanyl]-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN2S/c1-10-3-2-4-11(7-10)9-19-15-17-13-6-5-12(16)8-14(13)18-15/h2-8H,9H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIIZGILJZSRYRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CSC2=NC3=C(N2)C=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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